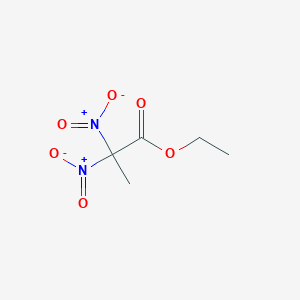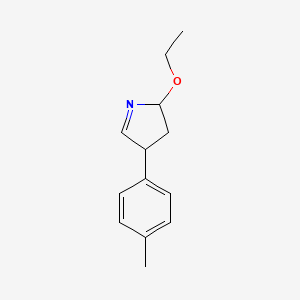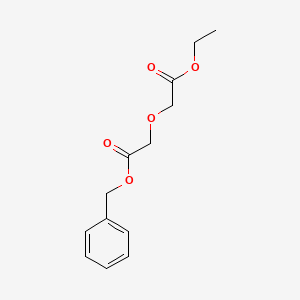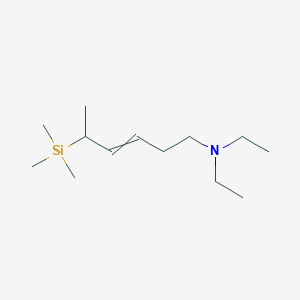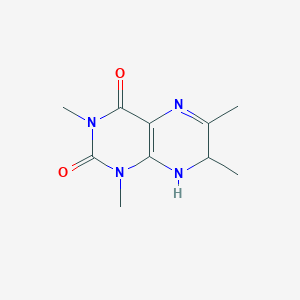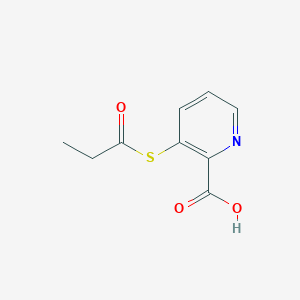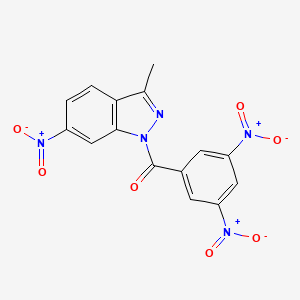
(3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone is a synthetic organic compound that features both a dinitrophenyl group and an indazole moiety. Compounds containing these functional groups are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Coupling Reaction: The final step may involve coupling the dinitrophenyl group with the indazole core using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or acting as a reactive intermediate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dinitrophenyl)(3-methyl-1H-indazol-1-yl)methanone: Lacks the nitro group on the indazole ring.
(3,5-Dinitrophenyl)(3-methyl-6-chloro-1H-indazol-1-yl)methanone: Contains a chloro group instead of a nitro group on the indazole ring.
Uniqueness
The presence of both dinitrophenyl and nitro-indazole groups in (3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone may confer unique chemical and biological properties, such as enhanced reactivity or specific binding affinities, distinguishing it from similar compounds.
Properties
CAS No. |
62235-27-2 |
|---|---|
Molecular Formula |
C15H9N5O7 |
Molecular Weight |
371.26 g/mol |
IUPAC Name |
(3,5-dinitrophenyl)-(3-methyl-6-nitroindazol-1-yl)methanone |
InChI |
InChI=1S/C15H9N5O7/c1-8-13-3-2-10(18(22)23)7-14(13)17(16-8)15(21)9-4-11(19(24)25)6-12(5-9)20(26)27/h2-7H,1H3 |
InChI Key |
ZNIBQKVLMKKRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


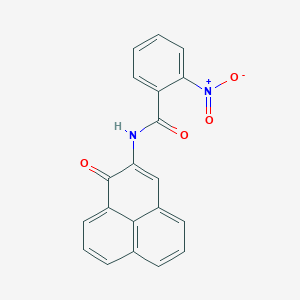
![Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14543032.png)
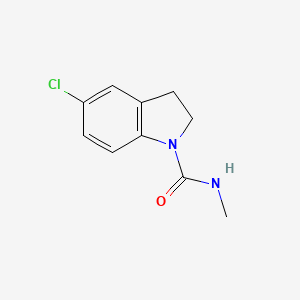
![2-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B14543039.png)

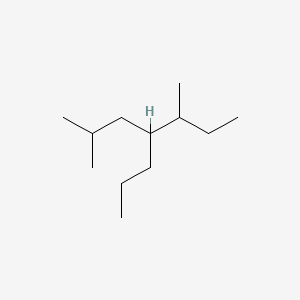
![2-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14543064.png)
![2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14543070.png)
